molecular formula C3H6O4Se B13955692 Propionic acid, 3-selenino- CAS No. 55509-78-9

Propionic acid, 3-selenino-

Cat. No.: B13955692
CAS No.: 55509-78-9
M. Wt: 185.05 g/mol
InChI Key: MWCFLVIINTZQSP-UHFFFAOYSA-N
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Description

Propionic acid, 3-selenino- is a selenium-containing organic compound. Selenium is an essential trace element known for its antioxidant properties and role in various biological processes. The incorporation of selenium into organic molecules can enhance their biological activity and provide unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 3-selenino- typically involves the introduction of selenium into the propionic acid framework. One common method is the reaction of propionic acid with selenium dioxide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal reaction rates.

Industrial Production Methods

Industrial production of propionic acid, 3-selenino- may involve more advanced techniques such as catalytic processes or biotechnological methods. The use of selenium-enriched microorganisms or enzymes can facilitate the incorporation of selenium into the propionic acid structure, providing a more sustainable and environmentally friendly approach.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 3-selenino- can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to higher oxidation states, leading to the formation of seleninic acids or selenones.

    Reduction: Reduction reactions can convert the selenium atom to lower oxidation states, such as selenides.

    Substitution: The selenium atom can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.

Major Products Formed

    Oxidation: Seleninic acids, selenones.

    Reduction: Selenides.

    Substitution: Derivatives with different functional groups, such as amines or thiols.

Scientific Research Applications

Propionic acid, 3-selenino- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of selenium-containing compounds.

    Biology: Studied for its potential antioxidant properties and its role in cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the production of selenium-enriched supplements and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of propionic acid, 3-selenino- involves its interaction with cellular components and enzymes. Selenium can act as an antioxidant by neutralizing reactive oxygen species and protecting cells from oxidative damage. It can also modulate the activity of various enzymes and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propionic acid: A simple carboxylic acid without selenium.

    Selenocysteine: An amino acid containing selenium, known for its role in selenoproteins.

    Selenomethionine: Another selenium-containing amino acid, used as a dietary supplement.

Uniqueness

Propionic acid, 3-selenino- is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties. Unlike simple propionic acid, the selenium atom provides additional reactivity and potential health benefits. Compared to selenocysteine and selenomethionine, propionic acid, 3-selenino- offers a different framework for incorporating selenium into organic molecules, expanding the range of possible applications.

Properties

CAS No.

55509-78-9

Molecular Formula

C3H6O4Se

Molecular Weight

185.05 g/mol

IUPAC Name

3-seleninopropanoic acid

InChI

InChI=1S/C3H6O4Se/c4-3(5)1-2-8(6)7/h1-2H2,(H,4,5)(H,6,7)

InChI Key

MWCFLVIINTZQSP-UHFFFAOYSA-N

Canonical SMILES

C(C[Se](=O)O)C(=O)O

Origin of Product

United States

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